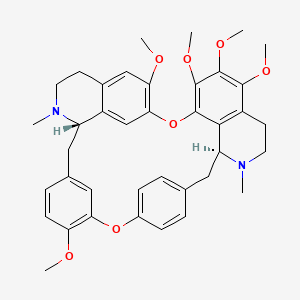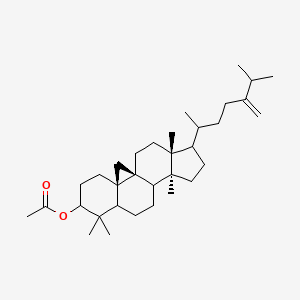
24-Methylenecycloartanyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methylenecycloartanyl acetate is a triterpenoid compound derived from the acetylation of 24-methylenecycloartanol. This compound is found in various plant sources, including rice bran oil and barley. It is known for its potential biological activities and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-methylenecycloartanyl acetate typically involves the acetylation of 24-methylenecycloartanol. The process includes:
Isolation of 24-methylenecycloartanol: This can be achieved through extraction from plant sources such as rice bran oil or barley.
Acetylation Reaction: The isolated 24-methylenecycloartanol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale extraction and purification processes. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the isolation and purification of this compound from plant sources .
Chemical Reactions Analysis
Types of Reactions: 24-Methylenecycloartanyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
24-Methylenecycloartanyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid compounds.
Biology: Studies have shown its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 24-methylenecycloartanyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression.
Pathways Involved: It modulates pathways related to inflammation, oxidative stress, and angiogenesis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Cycloartenyl ferulate: Another triterpenoid ester with similar biological activities.
Campesteryl ferulate: A plant sterol ester with antioxidant properties.
β-Sitosteryl ferulate: Known for its anti-inflammatory effects.
Uniqueness: 24-Methylenecycloartanyl acetate is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate PPARγ and related pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H54O2 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
[(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
InChI |
InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23?,25?,26?,27?,28?,30-,31+,32-,33+/m1/s1 |
InChI Key |
BYIMYSSYXBYIBJ-QRTAPPDJSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


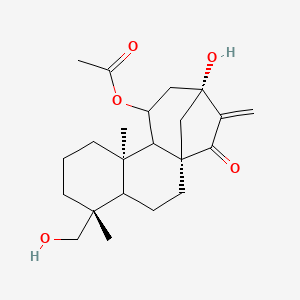
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
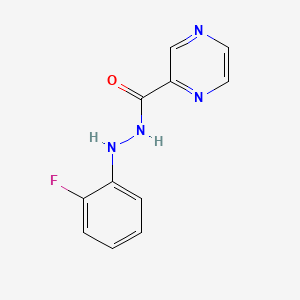
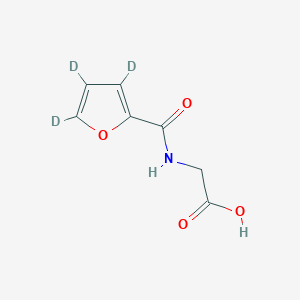
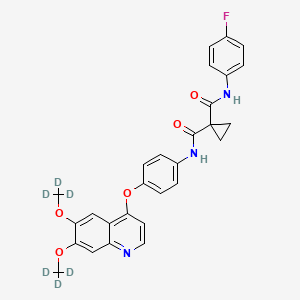

![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
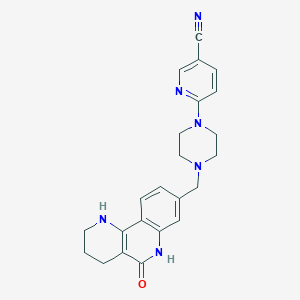
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
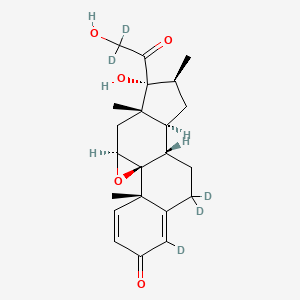
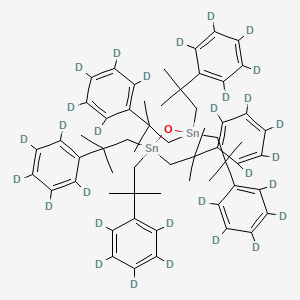
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
